1H-Pyrrole-1-propanoic acid, ethyl ester
Overview
Description
1H-Pyrrole-1-propanoic acid, ethyl ester is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring attached to a propanoic acid moiety, which is further esterified with an ethyl group
Preparation Methods
1H-Pyrrole-1-propanoic acid, ethyl ester can be synthesized through several methods. One common approach involves the hydrolysis of 1-(2-cyanoethyl)pyrrole, followed by esterification with ethanol. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-1-propanoic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-1-propanoic acid, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanoic acid, ethyl ester involves its ability to form multi-layered films with nanoparticles, such as gold and nickel oxide. These films exhibit unique conductive properties, making them suitable for use in biosensors and other electronic applications . The molecular targets and pathways involved include the interaction of the pyrrole derivative with metal nanoparticles, leading to the formation of stable, conductive films.
Comparison with Similar Compounds
1H-Pyrrole-1-propanoic acid, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-1-propanoic acid, methyl ester: This compound is similar in structure but has a methyl group instead of an ethyl group.
1H-Pyrrole-1-propionic acid: This compound lacks the ester group and is used in the synthesis of conductive polymers.
Pyrrole-2-carboxylic acid: Another pyrrole derivative used in various organic synthesis applications.
The uniqueness of this compound lies in its ability to form conductive films with specific nanoparticles, making it particularly useful in the development of advanced biosensors and electronic devices.
Properties
IUPAC Name |
ethyl 3-pyrrol-1-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)5-8-10-6-3-4-7-10/h3-4,6-7H,2,5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYHDYHUWBUOBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478867 | |
Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50463-83-7 | |
Record name | 1H-Pyrrole-1-propanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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